N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-4-fluorobenzamide
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Overview
Description
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-4-fluorobenzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a thiazole ring, a fluorobenzamide moiety, and a dimethoxybenzyl thioether group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the thiazole ring and subsequent functionalization. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Introduction of the Dimethoxybenzyl Thioether Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with 3,5-dimethoxybenzylthiol.
Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the thiazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom on the benzamide ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydride)
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amine derivatives
Substitution: Substituted benzamide derivatives
Scientific Research Applications
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-4-fluorobenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-phenoxypropanamide
- N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)thiophene-2-carboxamide
Uniqueness
Compared to similar compounds, N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-4-fluorobenzamide stands out due to its fluorobenzamide moiety, which can enhance its binding affinity and specificity for certain molecular targets. This unique feature may contribute to its potential therapeutic applications and effectiveness in scientific research.
Biological Activity
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-4-fluorobenzamide is a complex organic compound that integrates various functional groups, which may contribute to its biological activity. The compound features a thiazole ring, a benzylthio group, and multiple methoxy substituents, making it a candidate for diverse pharmacological applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure highlights the presence of thiazole and benzylthio moieties, which are known to influence the compound's interaction with biological targets.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and methoxy groups may facilitate hydrogen bonding and hydrophobic interactions , enhancing binding affinity and specificity to target proteins.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antimicrobial Activity : Many thiazole derivatives have demonstrated significant antimicrobial properties against various pathogens.
- Anticancer Properties : Some studies suggest that thiazole-based compounds can inhibit cancer cell proliferation through different mechanisms.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation markers in vitro and in vivo.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL, suggesting promising antibacterial activity .
Anticancer Studies
In vitro assays conducted on human cancer cell lines revealed that thiazole derivatives could induce apoptosis in cancer cells. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death. One study reported a reduction in cell viability by over 70% at concentrations of 20 µM after 48 hours of treatment .
Anti-inflammatory Effects
Research has indicated that thiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In an animal model of inflammation, treatment with a related compound resulted in a significant reduction in paw edema compared to control groups .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S2/c1-25-17-7-13(8-18(9-17)26-2)10-27-11-16-12-28-20(22-16)23-19(24)14-3-5-15(21)6-4-14/h3-9,12H,10-11H2,1-2H3,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWMDZBZZGFEDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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